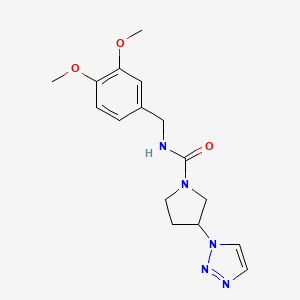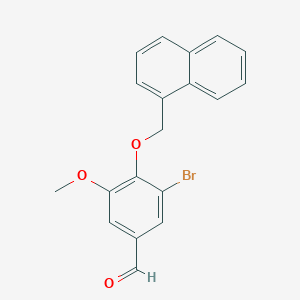
3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, also known as BMNB, is a chemical compound that belongs to the benzaldehyde family. It is a unique chemical with the molecular formula C19H15BrO3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-Bromo-4-methoxybenzaldehyde is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide, as a brominating reagent . Another compound, 3-METHOXY-4-(1-NAPHTHYLMETHOXY)BENZALDEHYDE, can be synthesized from Vanillin and 1-Chloromethyl naphthalene .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a bromine atom, two methoxy groups, and a naphthalen-1-ylmethoxy group attached to a benzaldehyde core .Wissenschaftliche Forschungsanwendungen
Modular Synthesis of Polycyclic Aromatic Hydrocarbons
A study demonstrated the use of palladium-catalyzed cross-coupling reactions for synthesizing various polycyclic aromatic hydrocarbons, including derivatives similar to the compound of interest. This approach highlights the modular and versatile synthesis of complex aromatic structures for potential applications in organic electronics or pharmacology (Thomson et al., 2015).
Electronic Coupling in Mixed-Valence Systems
Research on mixed-valence systems involving organic compounds similar to 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde revealed insights into electronic interactions. This work contributes to the understanding of electronic communication in organic materials, which is critical for the development of molecular electronics and sensors (Lambert et al., 2005).
Synthesis of N-Aryl Hydrazones and Their Derivatives
A study explored the synthesis of N-aryl hydrazones and their thiazolidinone derivatives from compounds including 2-bromo-5-methoxy benzohydrazide, which shares structural similarities with the compound . These derivatives have been evaluated for their biological activities, suggesting potential applications in medicinal chemistry (Nandagokula et al., 2012).
Synthetic Process Improvement
Another research focused on improving the synthetic process of related compounds, demonstrating methodologies that could be applicable for the efficient synthesis of complex molecules like 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde. This study underscores the importance of optimization in chemical synthesis for enhancing yield and reducing environmental impact (Feng, 2002).
Synthesis and Characterization of Bioactive Molecules
Investigations into the synthesis and characterization of novel compounds containing lawsone, using halo-reagents, shed light on the diverse synthetic routes and potential bioactive applications of molecules structurally related to the compound of interest. These studies provide insights into the development of new therapeutic agents and diagnostic tools (Hassanien et al., 2022).
Eigenschaften
IUPAC Name |
3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c1-22-18-10-13(11-21)9-17(20)19(18)23-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKOFVBLVKSVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2955086.png)
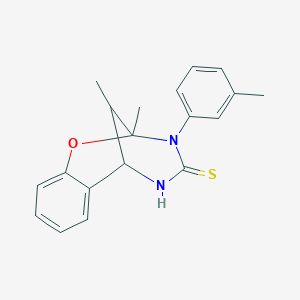
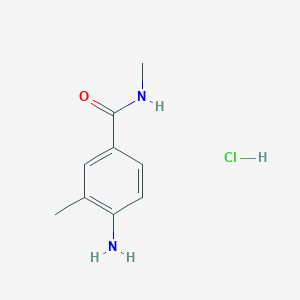
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2955090.png)
![2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2955091.png)

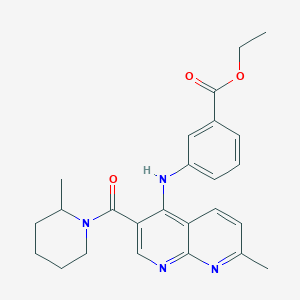
![4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]piperidine-1-carboxamide](/img/structure/B2955098.png)
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2955099.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2955101.png)


